3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

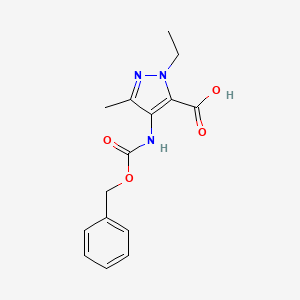

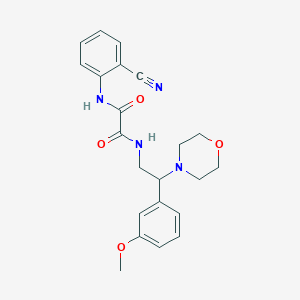

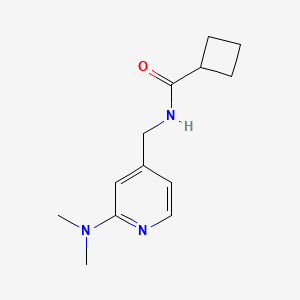

The compound “3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one” is a derivative of chromen-2-one, also known as coumarin . Coumarins are a type of organic compound found in many plants, and they have a wide range of biological activities. The 4-fluorobenzoyl group suggests the presence of a fluorine atom, which can significantly alter the properties of the compound .

Synthesis Analysis

While specific synthesis methods for “3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one” are not available, similar compounds are often synthesized through various organic reactions . For instance, 4-fluorobenzoyl derivatives can be prepared from 4-fluorobenzoic acid with thionyl chloride and phosphorus tribromide .Molecular Structure Analysis

The molecular structure of “3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one” can be inferred from its name. It likely contains a chromen-2-one core structure, a methoxy group (-OCH3) at the 8-position, and a 4-fluorobenzoyl group at the 3-position .Chemical Reactions Analysis

The chemical reactions involving “3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one” would depend on the specific conditions and reagents used. Generally, benzoyl compounds can undergo a variety of reactions, including nucleophilic substitution and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-fluorobenzoyl)-8-methoxy-2H-chromen-2-one” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature, and its solubility would depend on the specific solvent .Scientific Research Applications

Synthesis of 7-Fluoro-1-tetralone

7-Fluoro-1-tetralone: is synthesized from 3-(4-fluorobenzoyl)-propionic acid through a Wolff-Kishner reduction followed by ring closure with polyphosphoric acid . This compound is significant in the synthesis of various organic molecules and could serve as an intermediate in pharmaceuticals and agrochemicals.

Synthesis of LM-1507 Sodium Salt

The reduction of 3-(4-fluorobenzoyl)-propionic acid with tert-butylamine borane (TBAB) in the presence of AlCl3 yields 4-(4-fluorophenyl)-1-butanol . This is a crucial step in the synthesis of LM-1507 sodium salt , a compound that may have potential therapeutic applications.

Penfluridol Synthesis

Penfluridol: , an antipsychotic drug, can be synthesized by reducing the ketone of 3-(4-fluorobenzoyl)-propionic acid into a lactone . This showcases the compound’s role in the creation of clinically significant pharmaceuticals.

Organic Compound Intermediates

The compound serves as a precursor for various organic compound intermediates used in chemical syntheses . These intermediates are essential for constructing complex molecules for research and industrial applications.

Research on Ketone Reduction

The compound’s ketone group can be reduced to study the mechanisms of ketone reduction and its implications in synthetic chemistry . This research can lead to the development of new reduction methods or catalysts.

Study of Fluorinated Compounds

As a fluorinated compound, it provides insight into the properties and reactivity of fluorine in organic molecules . This is valuable for the design of new materials and drugs where fluorine’s unique characteristics are beneficial.

Development of New Synthetic Pathways

The compound can be used to develop new synthetic pathways for fluorinated aromatics . This is particularly useful in the field of material science and pharmaceuticals, where fluorinated aromatics play a critical role.

Educational Use in Organic Chemistry

Lastly, it can be used for educational purposes in organic chemistry laboratories to teach students about fluorination reactions and chromenone chemistry . This hands-on experience is crucial for understanding advanced organic synthesis techniques.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, some benzoyl derivatives are known to have antimicrobial activity.

Safety and Hazards

properties

IUPAC Name |

3-(4-fluorobenzoyl)-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO4/c1-21-14-4-2-3-11-9-13(17(20)22-16(11)14)15(19)10-5-7-12(18)8-6-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWIXRDZHDAGSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Aminocyclohexyl)methyl]-1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2851425.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2851433.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-nitrothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2851434.png)

![9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2851443.png)